![molecular formula C54H57As B14231760 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane CAS No. 823235-16-1](/img/structure/B14231760.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is a complex organoarsenic compound characterized by the presence of three phenyl groups substituted with 4-tert-butylphenyl and ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane typically involves the reaction of arsenic trichloride with 4-tert-butylphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
AsCl3+3C6H4(C(CH3)3)C2H→As[C6H4(C(CH3)3)C2H]3+3HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where arsenic trichloride and 4-tert-butylphenylacetylene are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Arsenic oxides and substituted phenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism by which Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its bulky phenyl groups may also play a role in modulating its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: A similar compound used as an antioxidant in polymers.
Tris(4-tert-butylphenyl)phosphine: Another related compound with applications in catalysis.
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is unique due to its specific substitution pattern and the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
823235-16-1 |
|---|---|
Molecular Formula |
C54H57As |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]arsane |
InChI |
InChI=1S/C54H57As/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
InChI Key |
ZVJSANHDPSJGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[As](C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


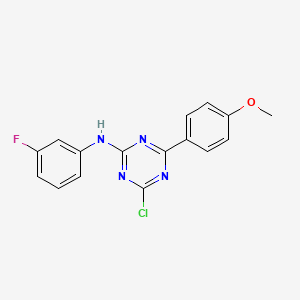
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)


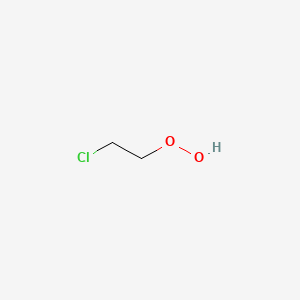
![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
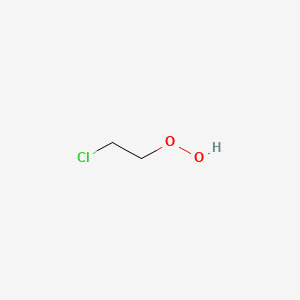
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

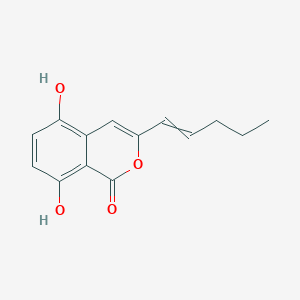
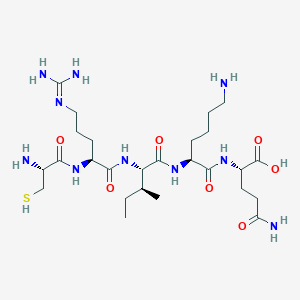
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
